molecular formula C22H23BrN2O4 B6349795 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-10-2

8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349795
CAS No.: 1326811-10-2
M. Wt: 459.3 g/mol
InChI Key: RIWGPCQYAXODQH-UHFFFAOYSA-N
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Description

8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound featuring a spirocyclic structure

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine, 2-bromobenzoyl chloride, and appropriate spirocyclic precursors.

    Step-by-Step Synthesis:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs.

Biology and Medicine:

    Pharmacological Studies: Due to its structural complexity, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique binding properties.

Industry:

    Material Science: The compound’s unique structure could be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic structure could facilitate binding to specific sites, while the benzyl and bromobenzoyl groups might enhance interactions through hydrophobic or halogen bonding.

Comparison with Similar Compounds

    8-Benzyl-4-(2-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Fluorine substitution instead of bromine.

Uniqueness:

    Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chlorine or fluorine analogs.

    Spirocyclic Core: The spirocyclic structure provides a rigid framework that can influence the compound’s binding properties and stability.

This detailed overview should provide a comprehensive understanding of 8-Benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

8-benzyl-4-(2-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-18-9-5-4-8-17(18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWGPCQYAXODQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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